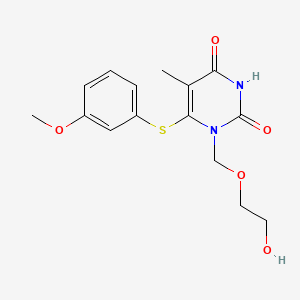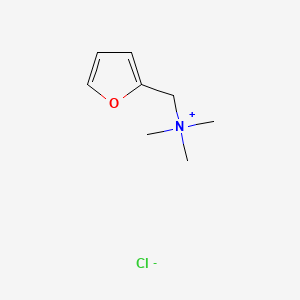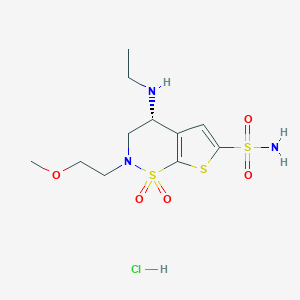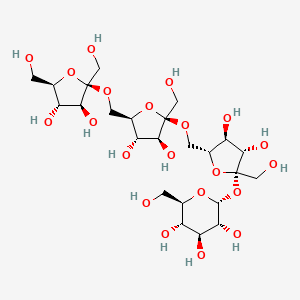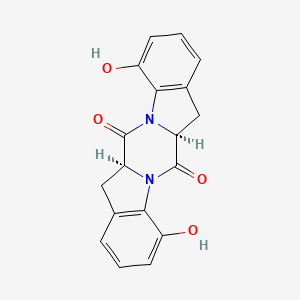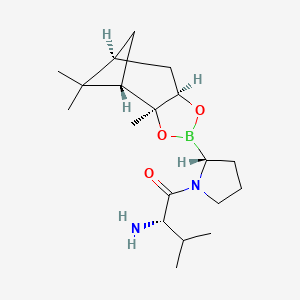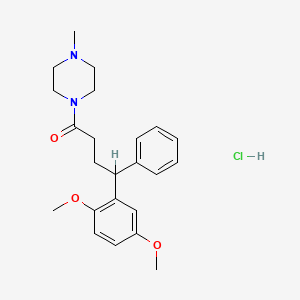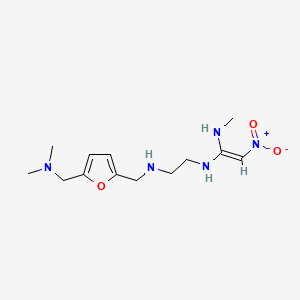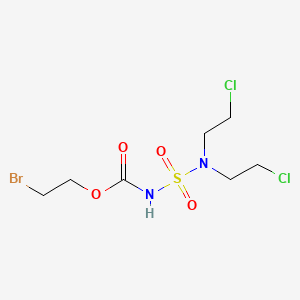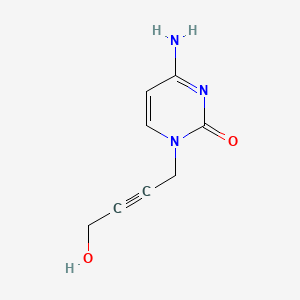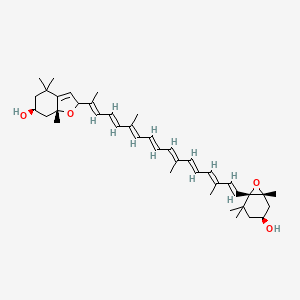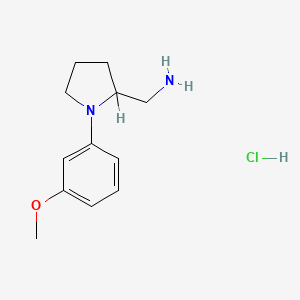
(+-)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound that belongs to the class of phenylpyrrolidines It is characterized by the presence of a methoxy group attached to the phenyl ring and a pyrrolidine ring attached to the methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction involving a suitable aldehyde or ketone and an amine.
Industrial Production Methods
Industrial production of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface, leading to activation or inhibition of signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways, leading to altered cellular processes.
Modulation of Ion Channels: Interaction with ion channels, leading to changes in ion flux and cellular excitability.
Comparaison Avec Des Composés Similaires
(±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride can be compared with other similar compounds such as:
1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
1-(3-Methoxyphenyl)-2-pyrrolidinemethanol: Contains a hydroxyl group instead of the methanamine group, leading to different chemical and biological properties.
1-(3-Methoxyphenyl)-2-pyrrolidinemethanone:
The uniqueness of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
142469-62-3 |
|---|---|
Formule moléculaire |
C12H19ClN2O |
Poids moléculaire |
242.74 g/mol |
Nom IUPAC |
[1-(3-methoxyphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-6-2-4-10(8-12)14-7-3-5-11(14)9-13;/h2,4,6,8,11H,3,5,7,9,13H2,1H3;1H |
Clé InChI |
ACZQVZOXVXKBHU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2CCCC2CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
